molecular formula C17H18N4OS B4966054 1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one

Cat. No.: B4966054
M. Wt: 326.4 g/mol
InChI Key: YHXKUYCNFUBWFE-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one typically involves multiple steps, including ring-opening, ring-closing, and substitution reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions often include microwave irradiation, which accelerates the reaction and improves the overall efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anticancer, antibacterial, and antifungal properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12(16(22)20-10-4-5-11-20)23-17-19-18-15-9-8-13-6-2-3-7-14(13)21(15)17/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKUYCNFUBWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)SC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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